molecular formula C25H26N2O3 B12107863 3-Amino-6-oxo-6-(tritylamino)hexanoic acid

3-Amino-6-oxo-6-(tritylamino)hexanoic acid

Cat. No.: B12107863
M. Wt: 402.5 g/mol
InChI Key: AMXVFOPSNORPRB-UHFFFAOYSA-N
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Description

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a trityl group, which is a triphenylmethyl moiety, attached to the amino group of the hexanoic acid backbone

Preparation Methods

The synthesis of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid typically involves several steps. One common method includes the protection of the amino group using a trityl group, followed by the introduction of the hexanoic acid moiety. The trityl group serves as a protective group that can be selectively removed under specific conditions, allowing for the subsequent functionalization of the molecule.

Industrial production methods for this compound may involve the use of mixed anhydrides or activated esters in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trityl group can be removed through reductive cleavage using lithium powder and a catalytic amount of naphthalene in tetrahydrofuran (THF) . This deprotection step is crucial for further functionalization of the amino group.

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of amines, alcohols, or other functionalized derivatives.

Scientific Research Applications

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules. The trityl group provides a convenient protective group for the amino functionality, allowing for selective reactions to occur at other sites on the molecule .

In biology and medicine, this compound can be used in the development of pharmaceuticals and as a reagent in biochemical assays. Its ability to undergo selective deprotection makes it valuable in the synthesis of biologically active compounds. Additionally, the trityl group can be used as a mass tag in mass spectrometry applications, enhancing the detection and analysis of peptides and proteins .

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid involves its ability to act as a protective group for the amino functionality. The trityl group stabilizes the amino group, preventing unwanted reactions from occurring at this site. When the trityl group is removed, the amino group becomes available for further reactions, allowing for the synthesis of a wide range of derivatives.

The molecular targets and pathways involved in the action of this compound depend on the specific application. In peptide synthesis, for example, the trityl group protects the amino group during the coupling reactions, ensuring that the desired peptide sequence is obtained without side reactions.

Comparison with Similar Compounds

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid can be compared with other similar compounds that contain trityl groups or similar protective groups. Some of these compounds include tritylamines, which are used for the protection of amino groups in organic synthesis . Trityl-protected amino acids are also commonly used in peptide synthesis due to their stability and ease of removal under mild conditions.

The uniqueness of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid lies in its specific structure, which combines the protective trityl group with the hexanoic acid backbone. This combination allows for selective reactions and functionalization, making it a valuable tool in synthetic chemistry.

Similar Compounds

These compounds share the common feature of having a trityl group, which provides stability and protection during chemical reactions. each compound has its unique properties and applications, making them suitable for different purposes in research and industry.

Properties

IUPAC Name

3-amino-6-oxo-6-(tritylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXVFOPSNORPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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